An In-depth Technical Guide to the Chemical Properties of 5-Amino-1-naphthonitrile
An In-depth Technical Guide to the Chemical Properties of 5-Amino-1-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 5-Amino-1-naphthonitrile (also known as 5-amino-1-cyanonaphthalene). Due to the limited availability of specific experimental data for this compound, this guide combines established information with representative experimental protocols and analytical methodologies adapted from closely related compounds and well-established synthetic routes.
Core Chemical Properties
5-Amino-1-naphthonitrile is an aromatic compound containing both an amino and a nitrile functional group attached to a naphthalene core. These functional groups make it a potentially valuable building block in medicinal chemistry and material science.
| Property | Data | Source |
| Molecular Formula | C₁₁H₈N₂ | PubChem CID: 2750338[1] |
| Molecular Weight | 168.19 g/mol | PubChem CID: 2750338[1] |
| IUPAC Name | 5-aminonaphthalene-1-carbonitrile | PubChem CID: 2750338[1] |
| CAS Number | 72016-73-0 | PubChem CID: 2750338[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Spectroscopic Data (Representative)
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¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring. The protons of the amino group would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The nitrile carbon is expected in the 115-125 ppm region, and the aromatic carbons will appear between 110 and 150 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound.
Experimental Protocols (Representative)
The following sections detail representative experimental protocols for the synthesis, purification, and analysis of 5-Amino-1-naphthonitrile. These are based on established chemical transformations and methods for similar compounds.
Synthesis via Sandmeyer Reaction
A plausible and common method for the introduction of a nitrile group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding primary aromatic amine. In this representative protocol, we will assume the synthesis starts from 1,5-diaminonaphthalene.
Reaction: 1,5-Diaminonaphthalene → 5-Aminonaphthalene-1-diazonium salt → 5-Amino-1-naphthonitrile
Materials:
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1,5-Diaminonaphthalene
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Hydrochloric acid (HCl)
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Sodium nitrite (NaNO₂)
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Copper(I) cyanide (CuCN)
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Sodium cyanide (NaCN)
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Ice
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Water
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Organic solvent (e.g., Dichloromethane or Ethyl acetate)
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Sodium sulfate (Na₂SO₄)
Procedure:
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Diazotization:
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Dissolve a known quantity of 1,5-diaminonaphthalene in a solution of hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
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Continue stirring for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.
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Cyanation (Sandmeyer Reaction):
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In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
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Cool this solution in an ice bath.
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Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
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An effervescence (release of nitrogen gas) should be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete reaction.
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Work-up and Isolation:
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Cool the reaction mixture to room temperature.
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Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
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Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and evaporate the solvent under reduced pressure to obtain the crude 5-Amino-1-naphthonitrile.
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Purification by Recrystallization
The crude product obtained from the synthesis can be purified by recrystallization.
Materials:
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Crude 5-Amino-1-naphthonitrile
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Suitable solvent (e.g., Ethanol, Toluene, or a mixture)
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Erlenmeyer flask
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Heating source (e.g., hot plate)
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Ice bath
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Buchner funnel and filter paper
Procedure:
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Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
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Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should start to form.
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Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals, for example, in a vacuum oven.
Analysis by High-Performance Liquid Chromatography (HPLC)
A Reverse-Phase HPLC (RP-HPLC) method can be developed for the analysis of 5-Amino-1-naphthonitrile, similar to methods used for other aminonaphthalene derivatives.
Instrumentation:
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HPLC system with a UV-Vis or Diode Array Detector (DAD)
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C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase (example):
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A gradient elution might be suitable.
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Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
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Solvent B: Acetonitrile with 0.1% TFA
Procedure:
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Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) and dilute to an appropriate concentration.
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Chromatographic Conditions:
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Set the column temperature (e.g., 30 °C).
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Set the flow rate (e.g., 1.0 mL/min).
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Set the detection wavelength (e.g., based on the UV-Vis spectrum of the compound, likely in the 220-250 nm or 300-350 nm range).
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Run a gradient program, for example, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute the compound.
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Injection and Analysis: Inject the sample solution and record the chromatogram. The retention time and peak area can be used for qualitative and quantitative analysis, respectively.
Safety Information
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Hazard Statements: Based on similar compounds, 5-Amino-1-naphthonitrile may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
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Precautionary Statements: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Disclaimer
The experimental protocols and some of the chemical property information provided in this guide are representative and based on established chemical principles and data for analogous compounds. Specific experimental conditions may require optimization. All laboratory work should be conducted by trained professionals with appropriate safety precautions.
